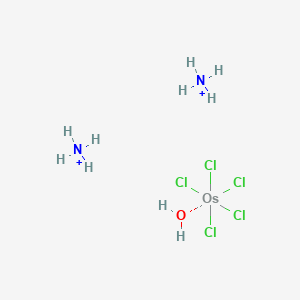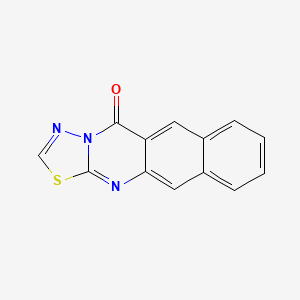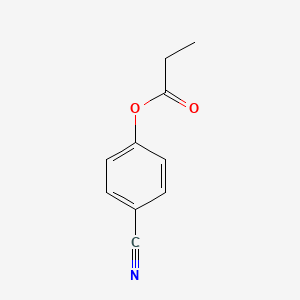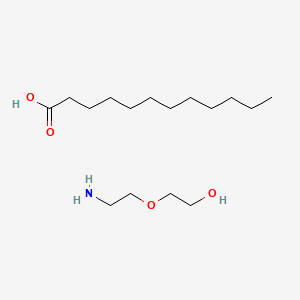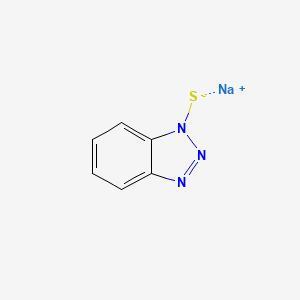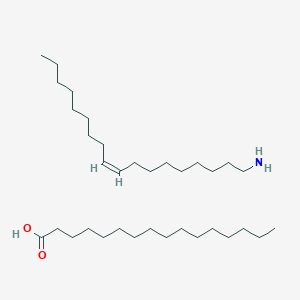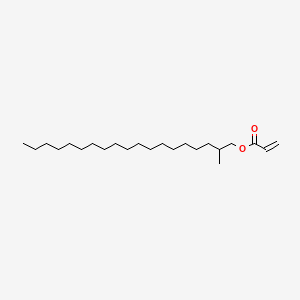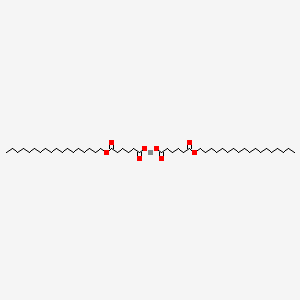
Calcium octadecyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium octadecyl adipate is a chemical compound formed by the reaction of calcium ions with octadecyl adipate. This compound is known for its unique properties, which make it useful in various industrial and scientific applications. It is often used as a stabilizer and lubricant in different formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium octadecyl adipate can be synthesized through a reaction between calcium salts and octadecyl adipate under controlled conditions. The reaction typically involves the use of calcium chloride or calcium acetate as the calcium source. The reaction is carried out in an organic solvent, such as toluene or hexane, at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the pure compound. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium octadecyl adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
Calcium octadecyl adipate has several scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry and as a lubricant in various chemical processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility.
Industry: It is widely used in the production of plastics, lubricants, and other industrial products.
Mécanisme D'action
The mechanism by which calcium octadecyl adipate exerts its effects involves its interaction with other molecules. In biological systems, it can interact with cell membranes, stabilizing them and preventing degradation. In industrial applications, it acts as a lubricant by reducing friction between surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: Similar in structure but with a shorter carbon chain.
Calcium oleate: Contains an unsaturated fatty acid chain.
Calcium palmitate: Similar but with a different fatty acid chain length.
Uniqueness
Calcium octadecyl adipate is unique due to its long carbon chain, which provides enhanced lubricating properties and stability compared to other calcium salts. This makes it particularly useful in applications requiring high-performance lubricants and stabilizers.
Propriétés
Numéro CAS |
94109-12-3 |
|---|---|
Formule moléculaire |
C48H90CaO8 |
Poids moléculaire |
835.3 g/mol |
Nom IUPAC |
calcium;6-octadecoxy-6-oxohexanoate |
InChI |
InChI=1S/2C24H46O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26;/h2*2-22H2,1H3,(H,25,26);/q;;+2/p-2 |
Clé InChI |
MHWFJVAQXWALEI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



